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Compound of Interest

Compound Name: (2E)-Leocarpinolide F

Cat. No.: B13728996 Get Quote

Disclaimer: As of December 2025, specific spectroscopic data for (2E)-Leocarpinolide F is not

available in the public domain. This guide presents a comprehensive analysis of a closely

related and structurally representative compound, 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol,

a sesquiterpenoid isolated from Chrysanthemum indicum. This information is intended to

provide researchers, scientists, and drug development professionals with a technical

framework for the spectroscopic analysis of similar eudesmane-type sesquiterpenoids.

Introduction
Sesquiterpenoid lactones are a diverse group of natural products known for their wide range of

biological activities. The structural elucidation of these complex molecules is heavily reliant on

modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS). This document provides a detailed overview of the spectroscopic

data and analytical workflow for a representative eudesmane sesquiterpenoid, offering valuable

insights for the characterization of new and existing compounds in this class.

Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Electrospray

Ionization Mass Spectrometry (HRESIMS) data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-

diol.

Table 1: ¹H NMR Spectroscopic Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol (400

MHz, CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1 3.44 dd 12.0, 4.4

2α 2.23 m

2β 1.51 m

3 4.15 t 2.8

5 1.85 m

6α 1.65 m

6β 1.45 m

7 2.52 m

8α 2.10 m

8β 1.95 m

9α 1.80 m

9β 1.55 m

12a 4.90 s

12b 4.85 s

14 0.85 d 7.0

15a 4.80 s

15b 4.75 s

Table 2: ¹³C NMR Spectroscopic Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol (100

MHz, CDCl₃)
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Position δC (ppm) Type

1 77.1 CH

2 35.5 CH₂

3 68.2 CH

4 149.5 C

5 50.1 CH

6 24.5 CH₂

7 45.3 CH

8 22.8 CH₂

9 38.9 CH₂

10 37.2 C

11 148.9 C

12 109.8 CH₂

13 20.9 CH₃

14 15.8 CH₃

15 106.5 CH₂

Table 3: Mass Spectrometry Data for 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol

Technique Ion [M+H]⁺ Calculated Mass

HRESIMS [M – H₂O + H]⁺ 219.1750 219.1743

Experimental Protocols
The following are detailed methodologies for the isolation and spectroscopic analysis of

eudesmane sesquiterpenoids, based on established procedures.
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3.1. Isolation of the Compound

Extraction: The air-dried and powdered plant material (e.g., flowers of Chrysanthemum

indicum) is extracted exhaustively with a suitable solvent such as 95% ethanol at room

temperature.

Solvent Evaporation: The ethanol extract is concentrated under reduced pressure using a

rotary evaporator to yield a crude residue.

Fractionation: The crude extract is suspended in water and partitioned successively with

solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to

separate compounds based on their polarity.

Chromatography: The ethyl acetate fraction, typically rich in sesquiterpenoids, is subjected to

column chromatography on silica gel. The column is eluted with a gradient of petroleum

ether and ethyl acetate.

Further Purification: Fractions containing the target compound are further purified by

repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative

thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to

yield the pure compound.

3.2. Spectroscopic Analysis

NMR Spectroscopy:

The purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃).

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-

field NMR spectrometer (e.g., 400 MHz or 600 MHz).

Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent

peak or tetramethylsilane (TMS) as an internal standard.

Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry:
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High-resolution mass spectra are acquired using an electrospray ionization (ESI) source

coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and

introduced into the mass spectrometer via direct infusion or after separation by liquid

chromatography.

The accurate mass measurement allows for the determination of the elemental

composition of the molecule.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural

product.
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Caption: Workflow for Natural Product Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of (2E)-Leocarpinolide F: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13728996#spectroscopic-data-nmr-ms-for-2e-
leocarpinolide-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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